N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine
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Overview
Description
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine is a complex organic compound belonging to the benzo[a]phenoxazine family This compound is characterized by its unique structure, which includes a phenoxazine core with ethyl and ethylimino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a condensation reaction between an o-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Ethyl and Ethylimino Groups: The ethyl and ethylimino groups can be introduced through alkylation reactions. For example, the phenoxazine core can be treated with ethyl iodide in the presence of a base to introduce the ethyl group. The ethylimino group can be introduced through a reaction with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxazine core are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phenoxazine compounds.
Scientific Research Applications
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detecting biological molecules. Its fluorescence properties make it useful for studying cellular processes and molecular interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its stability and color properties make it suitable for use in various industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological molecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used, such as imaging, diagnostics, or therapeutics.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine: Unique due to its specific substituents and structure.
Nile Blue: A related compound with similar fluorescence properties but different substituents.
Benzo[a]phenoxazine Derivatives: A class of compounds with variations in the substituents on the phenoxazine core.
Uniqueness
This compound is unique due to its specific combination of ethyl and ethylimino groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in scientific research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine |
InChI |
InChI=1S/C20H19N3O/c1-3-21-13-9-10-16-18(11-13)24-19-12-17(22-4-2)14-7-5-6-8-15(14)20(19)23-16/h5-12,22H,3-4H2,1-2H3 |
InChI Key |
FQYBBHFUCBRLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=NCC)C=C4O2 |
Origin of Product |
United States |
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